Troeger's base

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

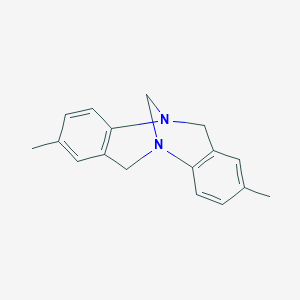

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200950 | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-81-7, 21451-74-1, 14645-24-0 | |

| Record name | Troger base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troeger's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troger's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14645-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Troeger's base | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bridge Modification:

A highly effective strategy to prevent racemization is the replacement of the single methylene (B1212753) (methano) bridge with a dimethylene (ethano) bridge. wikipedia.orgresearchgate.net Ethano-bridged Tröger's base analogues are incapable of forming the stabilized iminium intermediates required for the ring-opening and closing mechanism. ethz.chresearchgate.net This structural alteration renders the stereogenic tertiary amines resistant to acid-induced racemization, thereby ensuring the configurational stability of the molecule even under acidic conditions. researchgate.net

Steric Hindrance Via Ortho Substitution:

| Compound | Substitution Pattern | Enantiomerization Barrier (kJ/mol) | Conditions |

|---|---|---|---|

| Tröger's Base (Parent) | Unsubstituted | ~101.3 | 25°C, pH 2.2, H₂O |

| Compound 2 | Bis-ortho-methyl | 130.4(4) | 105°C, pH 1, ethylene (B1197577) glycol |

| Compound 3 | Bis-ortho-methyl | 131.6(4) | 105°C, pH 1, ethylene glycol |

| Compound 4 | para-methoxy-para-nitro | 96.3(2) | 25°C, pH 2.2, H₂O |

Data adapted from Lenev et al. (2006). nih.govacs.org As shown in Table 1, bis-ortho-methyl substitution raises the racemization barrier by approximately 30 kJ/mol compared to the parent compound, creating Tröger's base derivatives that are configurationally stable in acidic media. nih.govacs.org

Incorporation of Alternative Basic Sites:

General Condensation Reactions for Tröger's Base Formation

The classical and most common method for synthesizing Tröger's base and its derivatives involves the condensation of aromatic amines with a source of a methylene (B1212753) bridge, typically under acidic conditions. lu.sesysrevpharm.orgethz.ch This approach, while foundational, is sensitive to the electronic properties and substitution patterns of the aniline (B41778) starting material. ethz.ch

Reaction of Aromatic Amines with Methylene Synthons

The synthesis of Tröger's base fundamentally relies on the reaction between an aromatic amine and a methylene synthon. lu.sesysrevpharm.org Historically, formaldehyde (B43269) was the first methylene source used. sysrevpharm.orgwikipedia.org Over time, various other reagents have been employed to provide the crucial methylene bridge, including paraformaldehyde, dimethoxymethane (B151124) (DMM), hexamethylenetetramine (HMTA), and even dimethyl sulfoxide (B87167) (DMSO). sysrevpharm.orgwikipedia.orghivnursing.net The choice of methylene synthon can influence the reaction conditions and the viability of the synthesis with different substituted anilines. hivnursing.net For instance, the use of DMM is common in modern procedures, often in conjunction with a strong acid. sysrevpharm.org The reaction mechanism involves the formation of an imine intermediate, which then undergoes further reactions to form the characteristic bicyclic structure of Tröger's base. wikipedia.org

Acid-Catalyzed Approaches

Acid catalysis is a critical component in the condensation reaction to form Tröger's base. lu.sesysrevpharm.org The original synthesis by Julius Tröger in 1887 utilized hydrochloric acid. sysrevpharm.orgwikipedia.org Since then, a variety of acids have been explored, including other Brønsted acids like trifluoroacetic acid (TFA) and methanesulfonic acid, as well as Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). ethz.chhivnursing.net TFA has become a widely used and effective catalyst and solvent, particularly when paired with paraformaldehyde or DMM. sysrevpharm.orgethz.ch The acid facilitates the formation of reactive electrophilic species, such as protonated formaldehyde or iminium ions, which are essential for the subsequent electrophilic aromatic substitution steps that lead to the formation of the diazocine ring system. lu.sewikipedia.org The strength and nature of the acid can significantly impact the reaction rate and yield. ethz.ch

The proposed mechanism under acidic conditions, for example with TFA and paraformaldehyde, begins with the acid-induced reaction between the aniline and formaldehyde to form a Schiff base cation. lu.se This cation then acts as an electrophile in an aromatic substitution with a second aniline molecule. lu.se Subsequent reactions with another formaldehyde molecule lead to intramolecular ring closures, ultimately forming the Tröger's base structure. lu.se

Avoiding Polymerization in Substituted Aromatic Amines

A significant challenge in the synthesis of Tröger's base analogues is the potential for polymerization, especially when using anilines with unsubstituted para-positions. ethz.ch The presence of multiple reactive sites on the aromatic amine can lead to the formation of undesirable polymeric byproducts instead of the desired bicyclic structure. lu.se Traditionally, it was believed that a substituent at the para-position of the aniline was necessary to block this side reaction. ethz.chresearchgate.net

However, the development of a synthetic protocol using paraformaldehyde and trifluoroacetic acid (TFA) has largely overcome this limitation. ethz.ch This method has proven effective for the synthesis of Tröger's base analogues from a wide range of anilines, including those with both electron-donating and electron-withdrawing groups, and even unsubstituted aniline itself. ethz.ch The success of the TFA/paraformaldehyde system is attributed to factors that favor the intramolecular cyclization pathway over intermolecular polymerization. researchgate.net

Advanced Synthetic Approaches to Tröger's Base Analogues

Beyond the classical condensation methods, advanced synthetic strategies have been developed to access novel Tröger's base analogues, particularly those with specific stereochemistry or functionalities. These methods offer greater control over the molecular architecture and have expanded the scope of applications for this class of compounds.

Catalytic Asymmetric Synthesis

The inherent chirality of Tröger's base has driven the development of catalytic asymmetric methods to produce enantiomerically enriched analogues directly, avoiding the need for chiral resolution of a racemic mixture. figshare.comacs.orgresearchgate.net This is a significant advancement, as enantiopure Tröger's bases are valuable in applications such as chiral catalysis and molecular recognition. acs.org

A notable breakthrough in the asymmetric synthesis of Tröger's base analogues involves the use of palladium catalysis. figshare.comacs.orgresearchgate.net Researchers have developed an efficient method for the catalytic asymmetric synthesis of Tröger's base analogues that possess both carbon and nitrogen stereocenters. figshare.comacs.org This approach utilizes a palladium catalyst in conjunction with a specifically designed chiral phosphine (B1218219) ligand, such as GF-Phos. figshare.comacs.orgnih.gov

This protocol enables the rapid construction of rigid, cleft-like structures with high efficiency and selectivity. figshare.comacs.org The reaction provides access to a diverse range of chiral Tröger's base analogues from relatively simple starting materials. acs.org Density functional theory (DFT) calculations have suggested that the high enantioselectivity is achieved through crucial interactions, including hydrogen bonding between the substrate and the ligand. figshare.comacs.org This palladium-catalyzed approach represents a powerful strategy for accessing previously inaccessible chiral Tröger's base architectures. acs.org

Below is a table summarizing representative yields and enantiomeric excess (ee) for the palladium-catalyzed asymmetric synthesis of Tröger's base analogues.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1a | 2 | 95 | 98 |

| 2 | 1b | 2 | 92 | 97 |

| 3 | 1c | 2 | 96 | 99 |

| 4 | 1d | 2 | 89 | 95 |

Data is illustrative and based on findings from cited research. acs.org

Role of Chiral Ligands (e.g., GF-Phos)

The catalytic asymmetric synthesis of Tröger's base analogues has been achieved with high efficiency and enantioselectivity using palladium catalysis in conjunction with chiral ligands. nih.govacs.org A notable example is the use of the home-developed ligand GF-Phos. nih.govacs.orgresearchgate.net This method facilitates the construction of a rigid, cleft-like structure with both a carbon and a nitrogen stereogenic center. nih.govacs.org

The reaction involves the intramolecular arylation of N-benzyl substituted dihydroquinolinone derivatives. acs.org The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. researchgate.net While various bidentate and monodentate chiral phosphine ligands have been investigated, GF-Phos has proven to be particularly effective. researchgate.net Density Functional Theory (DFT) calculations have shed light on the origin of this high enantioselectivity. nih.govacs.org The calculations suggest that crucial interactions, including NH···O hydrogen bonding and weak interactions between the substrate and the ligand, are responsible for the excellent stereochemical control. nih.govacs.org Specifically, the interaction between the carbonyl group of the substrate and the NH group in the ligand, as well as the weak C-H···π interaction between the substrate's C-H bond and an aromatic ring in the ligand, play a significant role in the transition state that leads to the major product enantiomer. researchgate.net This approach provides a direct route to enantioenriched Tröger's base analogues, avoiding the need for late-stage resolution. nih.govacs.org

| Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| GF-Phos | Palladium | N-benzyl dihydroquinolinone | up to 96% | acs.org |

Rearrangement Chemistry (e.g., Benzyl (B1604629) Azide (B81097) Rearrangement)

A novel and adaptable method for the synthesis of Tröger's bases utilizes the rearrangement chemistry of benzyl azides. nih.govresearchgate.net This approach involves the reaction of benzyl azide derivatives with trifluoromethanesulfonic acid (TfOH) in the presence of water. nih.govresearchgate.net Under these acidic conditions, the benzyl azide undergoes a rearrangement to generate key intermediates in situ: an iminium ion, formaldehyde, and an aniline. nih.govresearchgate.net

A key feature of this process is the reversibility of the conversion under acidic conditions, which allows for the regeneration of the iminium ion. nih.govresearchgate.net This ultimately drives the reaction toward the formation of the desired Tröger's base product. nih.govresearchgate.net This method is advantageous as it can reduce the exposure to excess formaldehyde, a known hazardous substance. nih.govresearchgate.net The reaction mechanism involves an acid-promoted rearrangement of the arylmethyl azide to an N-aryl iminium ion, which then participates in the cyclization process. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed for the functionalization of the Tröger's base scaffold. researchgate.netresearchgate.netorganic-chemistry.org This reaction provides a highly efficient and versatile method for attaching a wide variety of molecular fragments to the Tröger's base core. researchgate.netorganic-chemistry.org The reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. wikipedia.org

The catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The reaction is known for its high yield, broad scope, and tolerance of numerous functional groups. organic-chemistry.org In the context of Tröger's base, this methodology has been used to introduce glycosyl moieties and to construct fullerene-porphyrin conjugates. researchgate.netresearchgate.net The resulting 1,2,3-triazole ring formed during the cycloaddition serves as a stable and robust linker. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Copper(I) | Azide-functionalized Tröger's base, terminal alkyne | 1,4-disubstituted 1,2,3-triazole derivative of Tröger's base | High yield, wide scope, mild reaction conditions | organic-chemistry.orgwikipedia.org |

Double Carbon-Carbon Cross-Coupling Reactions

Double carbon-carbon cross-coupling reactions represent a powerful strategy for the synthesis of functionalized Tröger's base derivatives. researchgate.netmdpi.com A prime example is the double Sonogashira cross-coupling reaction, which has been used to create novel banana-shaped molecules with a Tröger's base core. researchgate.netmdpi.com This reaction involves the coupling of a di-halogenated Tröger's base with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

The optimization of the reaction conditions is crucial for achieving high yields. mdpi.com For instance, using diisopropylamine (B44863) as the base instead of triethylamine (B128534) has been shown to be beneficial. mdpi.com This methodology allows for the introduction of various substituents onto the aromatic rings of the Tröger's base scaffold, thereby tuning its electronic and steric properties. mdpi.com

Vilsmeier-Haack Conditions for Methylene Bridge Amination

An unusual and noteworthy functionalization of the Tröger's base scaffold involves the amination of the methylene bridge under Vilsmeier-Haack conditions. researchgate.netnih.gov This reaction reveals a previously unknown reactivity pattern for Tröger's base. researchgate.net Under typical Vilsmeier-Haack conditions, which employ a phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), Tröger's base undergoes regioselective amination at the methano bridge of the dibenzo[b,f] nih.govresearchgate.netdiazocine system. researchgate.netnih.gov

This reaction is general and compatible with different substitution patterns on the aromatic rings of the Tröger's base. researchgate.net Furthermore, it can be performed with various formamides, leading to the introduction of different amino groups, such as dimethylamino or arylalkylamino substituents. researchgate.net The regioselectivity of this amination has been confirmed by NMR spectroscopy and X-ray crystallography. researchgate.net This method has been utilized to construct a library of structurally diverse Tröger's base analogues for biological evaluation. nih.gov

Functionalization of the Tröger's Base Scaffold

The inherent structure of Tröger's base provides multiple sites for functionalization, including the aromatic rings and the methylene bridge. researchgate.net This allows for the synthesis of a vast array of derivatives with tailored properties for various applications.

Functionalization of Aromatic Rings

The aromatic rings of the Tröger's base scaffold are amenable to a variety of functionalization reactions. researchgate.net A common strategy involves the synthesis of Tröger's base analogues from appropriately substituted anilines. researchgate.net For example, the condensation of anilines with paraformaldehyde in trifluoroacetic acid is a preferred method for obtaining structural analogues of Tröger's base. researchgate.net

Functionalization of the Methano Bridge

One direct method to achieve this is through the alkylation of the methano bridge. google.com This process can be a component of a multi-step synthesis to produce ethano-Tröger's base-amine monomers, which involves initial alkylation to form the ethano bridge, followed by nitration and reduction steps. google.com Another sophisticated approach involves a one-step rhodium(II)-catalyzed reaction between methano-bridged Tröger's bases and diazo esters. acs.org This reaction is noted for being highly enantiospecific and diastereoselective, allowing for the introduction of a quaternary carbon center and yielding highly enantioenriched, configurationally stable ethano-bridged derivatives. acs.orgresearchgate.net

Furthermore, the methano bridge can undergo an exchange reaction. A one-pot method has been developed for the preparation of new Tröger's base derivatives by reacting the methano bridge with various carbonyl compounds in the presence of titanium tetrachloride (TiCl₄) or phosphorus oxychloride (POCl₃). researchgate.net This allows for the incorporation of different substituents at the bridge position. A novel CH₂-extrusion reaction has also been reported, which transforms ethano-Tröger's bases back into disubstituted methano derivatives under mild, metal-free oxidative conditions, a process that occurs with high enantiospecificity. researchgate.net

| Method | Reagents/Catalysts | Type of Functionalization | Key Features |

| Alkylation | Alkylating agent, base | Bridge Expansion | Forms an ethano bridge from the methano bridge. google.com |

| Catalytic Reaction | Diazo esters, Rhodium(II) catalyst | Bridge Expansion & Functionalization | Enantiospecific synthesis of ethano-Tröger's bases with a new quaternary carbon center. acs.orgresearchgate.net |

| Bridge Exchange | Carbonyl compounds, TiCl₄ or POCl₃ | Bridge Replacement | One-pot substitution of the methano bridge. researchgate.net |

| CH₂-Extrusion | Oxidative conditions (metal-free) | Ring Contraction | Transforms ethano-Tröger's bases into disubstituted methano derivatives. researchgate.net |

Functionalization of the Diazocine Ring

The diazocine ring of Tröger's base, specifically the benzylic positions at C6 and C12, can be functionalized without altering the core bridge structure. An efficient protocol has been established for the exo-mono- and exo,exo-bis-functionalization of these positions. nih.govacs.orgacs.org The methodology is based on the lithiation of the Tröger's base scaffold using sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA), followed by quenching with an appropriate electrophile. nih.govacs.orgacs.org

The degree of substitution is precisely controlled by the stoichiometry of the lithiating agent and the order of addition. nih.govacs.org For instance, using approximately 1.1 equivalents of s-BuLi/TMEDA leads predominantly to the exo-monosubstituted product. acs.orgacs.org Doubling the equivalents of the lithiating agent (to ~2.2 eq.) results in the formation of the exo,exo-disubstituted derivatives in good yields. acs.org This method has proven superior to previous techniques, offering improved yields and broader applicability. acs.org A variety of electrophiles have been successfully employed, demonstrating the versatility of this protocol for creating a diverse library of C6/C12-functionalized Tröger's base analogues. acs.orgacs.org

| Electrophile | Reagents & Conditions | Product(s) | Yield (%) |

| TMSCl | 1.1 eq. s-BuLi/TMEDA, -78 °C, 1h; then 1.2 eq. TMSCl | exo-6-(trimethylsilyl)-TB | 76 |

| BnBr | 1.1 eq. s-BuLi/TMEDA, -78 °C, 1h; then 1.2 eq. BnBr | exo-6-benzyl-TB | 61 |

| MOMCl | 1.1 eq. s-BuLi/TMEDA, -78 °C, 1h; then 1.2 eq. MOMCl | exo-6-(methoxymethyl)-TB | 85 |

| TMSCl | 2.2 eq. s-BuLi/TMEDA, -78 °C, 2.5h; then 2.5 eq. TMSCl | exo,exo-6,12-bis(trimethylsilyl)-TB | 85 |

| BnBr | 2.2 eq. s-BuLi/TMEDA, -78 °C, 1h; then 2.4 eq. BnBr | exo,exo-6,12-dibenzyl-TB | 74 |

| MOMCl | 2.0 eq. s-BuLi/TMEDA, -78 °C, 1h; then 2.4 eq. MOMCl | exo,exo-6,12-bis(methoxymethyl)-TB | 92 |

| Data sourced from The Journal of Organic Chemistry. acs.orgacs.org TB refers to the parent 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine. |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic units into the Tröger's base framework is a powerful strategy for developing advanced materials and functional molecules. researchgate.net These moieties can be introduced at various positions, typically on the aromatic rings, to impart specific electronic, photophysical, or binding properties.

A common approach involves synthesizing halogenated Tröger's base analogues, which then serve as versatile precursors for cross-coupling reactions. nih.gov For example, a 2,8-diiodo-Tröger's base can be functionalized via a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (B32187) to introduce alkyne groups. nih.gov These alkynes are then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to append triazole rings, which can be further decorated with units like glycosyl moieties. nih.gov

Another strategy involves the direct construction of the Tröger's base scaffold from aniline precursors that already contain a heterocyclic fragment. The synthesis of Tröger's base-amino-1,8-naphthalimides (TBNaps) is a prime example, where 4-amino-1,8-naphthalimide (B156640) precursors are used to build the V-shaped diazocine structure, resulting in a molecule where two naphthalimide heterocycles are fused to the core. cassyni.com Similarly, Schiff base compounds containing thiadiazole units have been synthesized from Tröger's base derivatives. chemrevlett.com Furthermore, Tröger's base has been used as a scaffold to create complex ligands, such as a bis(1,10-phenanthroline) ligand, by building upon a functionalized Tröger's base core. researchgate.net

| Heterocycle Introduced | Synthetic Strategy | Precursor | Key Reactions |

| Triazole | Post-functionalization via "click" chemistry | 2,8-diiodo-Tröger's base | Sonogashira coupling, Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov |

| 1,8-Naphthalimide | Construction from heterocyclic anilines | 4-amino-1,8-naphthalimide | One-pot nucleophilic displacement approach. cassyni.com |

| Thiadiazole | Schiff base condensation | Functionalized Tröger's base | Formation of an imine bond with a thiadiazole-containing amine. chemrevlett.com |

| 1,10-Phenanthroline | Multi-step synthesis from a functionalized core | Halogenated Tröger's base | Cross-coupling and subsequent cyclization reactions. researchgate.net |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of Tröger's base and its derivatives. These methods allow for the prediction of molecular structures, vibrational frequencies, and electronic transitions with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful tool for studying Tröger's base. Various functionals and basis sets have been employed to predict its structure and properties. For instance, calculations using B3PW91 and B3LYP functionals with a 6-31G* basis set have successfully predicted the structure of Tröger's base, showing excellent agreement with X-ray crystallography data. researchgate.net These calculations confirm that the solution conformation is identical to the crystalline one. researchgate.net

DFT has also been used to investigate the stereoselectivity in the synthesis of Tröger's base analogues. Calculations revealed that π-stacking and steric effects in the transition states are responsible for the observed enantioselectivity. Furthermore, DFT calculations have been crucial in assigning the absolute configuration of Tröger's base derivatives by comparing calculated and experimental vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. researchgate.netresearchgate.net For example, the absolute configuration of a twisted bis-lactam analogue of Tröger's base was determined to be (R,R) for the (+)-enantiomer by comparing experimental VCD and ECD spectra with those calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.net

DFT optimization studies have been performed with various basis sets, including 6-31G(d,p), 6-311G(d,p), and 6-311+G(d,p), to determine the geometry of derivatives. researchgate.net The angle between the two aromatic rings in Tröger's base derivatives has been predicted to be between 84 and 105 degrees. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Tröger's Base Studies

| Functional | Basis Set | Application | Reference |

| B3PW91, B3LYP | 6-31G* | Structure Prediction, VCD Spectra | researchgate.net |

| B3LYP | 6-31G(d,p) | Geometry Optimization, ECD/VCD Spectra | researchgate.netresearchgate.net |

| B3LYP | 6-311+G(2d,p) | NMR Chemical Shifts | researchgate.net |

| CAM-B3LYP | 6-31G(d,p) | Ground and Excited State Geometries | acs.org |

Time-Dependent Density Functional Theory (TD-DFT) is a key method for calculating electronic excitation energies and simulating electronic spectra. acs.orgmpg.de For Tröger's base and its derivatives, TD-DFT calculations have been essential for interpreting experimental UV-vis and ECD spectra. researchgate.netresearchgate.net

TD-DFT calculations at the B3LYP/6-31G(d,p) level have been shown to be in agreement with the experimental electronic CD spectra of various Tröger's base derivatives, correctly predicting the sign of the longest wavelength band. researchgate.net This method has been used to calculate electronic excitation energies for up to 50 low-lying energy states. acs.org The combination of TD-DFT with polarizable continuum models (PCM) allows for the inclusion of solvent effects in the calculations. acs.org

In a study of oligothiophene derivatives of Tröger's base, TD-DFT calculations indicated that the first excited state is dominated by a HOMO-to-LUMO transition. acs.org These calculations accurately reproduced the red-shift in absorption maxima observed experimentally with an increasing number of thiophene (B33073) units. acs.org

Ab initio calculations, which are based on first principles without empirical parameters, have also been applied to study Tröger's base. Hartree-Fock (HF) methods, in conjunction with DFT, have been used to perform ab initio calculations of optical rotatory power at different wavelengths. researchgate.net These calculations provide a reliable method for assigning the absolute molecular configuration of rigid molecules. researchgate.net

The equilibrium conformations of Tröger's base and its analogues have been investigated at the MP2/6-31G(d,p) ab initio level of theory. researchgate.net Furthermore, ab initio DFT methods have been employed to calculate the Raman Optical Activity (ROA) spectra of Tröger's base-based macrocycles, leading to an unambiguous assessment of their absolute configuration in solution. acs.org

Time-Dependent Density Functional Theory (TD-DFT)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Tröger's base, MD simulations have been particularly useful in investigating its interactions with biomolecules, such as DNA. researchgate.net

Simulations have shown that Tröger's base derivatives can bind enantioselectively to DNA. researchgate.net Levorotatory isomers of proflavine (B1679165) and phenanthroline substituted Tröger's bases have been studied in two binding modes: intercalation and minor groove binding. researchgate.net In the intercalation complexes, the bases showed long residence times and distorted the DNA double helix. researchgate.net In the minor groove complexes, they displayed higher mobility. researchgate.net These simulations suggest that the preferential binding mode involves the intercalation of one substituent with additional contacts in the minor groove. researchgate.net

MD simulations have also been employed to investigate the transport properties of polyimides derived from Tröger's base, providing insights into properties like glass transition temperature and fractional free volume. nih.gov

Spectroscopic Property Predictions and Analysis

Computational methods are widely used to predict and analyze various spectroscopic properties of Tröger's base, aiding in the interpretation of experimental data.

The prediction of Electronic Circular Dichroism (ECD) spectra through quantum chemical calculations has become a powerful tool for determining the absolute configuration of chiral molecules like Tröger's base. researchgate.net The process involves calculating the ECD spectrum for a given structure and comparing it with the experimental spectrum. encyclopedia.pub

For a Tröger's base analogue, the absolute configuration of the (+)-enantiomer was determined to be (R,R) by comparing the experimental ECD and VCD spectra with those calculated using the lowest energy conformation at the B3LYP/6-31G(d,p) level of theory. researchgate.net Similarly, the absolute configuration of a triangular macrocycle based on Tröger's base was determined by comparing experimental ECD spectra with those calculated using DFT. acs.org The calculated spectra for the enantiomers showed the expected mirror-image relationship, consistent with experimental observations. acs.org

Raman Optical Activity (ROA) Signatures

Theoretical investigations into the Raman and Vibrational Raman Optical Activity (VROA) spectra of Tröger's base, specifically the (S,S)-enantiomer, have provided significant insights into its chiroptical properties. nih.gov Simulations of these spectra have been a key focus, particularly in the wavenumber range of 1140–1400 cm⁻¹. nih.gov This region is of particular interest as it exhibits an intense VROA signature. nih.gov

Analysis of the simulated spectra reveals that within this 1140–1400 cm⁻¹ range, the majority of the Raman-active bands correspond to the A irreducible representation of the C₂ point group. nih.gov In contrast, the VROA spectrum does not show such a clear correlation. nih.gov The vibrational normal modes that give rise to the peaks in this specific range are predominantly composed of wagging and twisting motions of the hydrogen atoms. nih.gov

Further analysis using atomic contribution patterns (ACPs) and group coupling matrices (GCMs) has elucidated the origins of the VROA backward-scattering intensities. nih.gov These intensities are found to primarily arise from the hydrogen and carbon atoms located in the vicinity of the two chiral nitrogen atoms. nih.gov Consequently, the VROA signatures observed in the 1140–1400 cm⁻¹ range serve as a distinct fingerprint of the local chirality around these two stereogenic nitrogen centers. nih.gov

For Tröger's base-based triangular macrocycles, the ROA spectra are dominated by the C═C/C–C stretching vibrations of the biphenyl (B1667301) groups. acs.org Notably, the Raman bands associated with the Tröger's base groups themselves did not exhibit measurable optical activity in these macrocycles. acs.org

Table 1: Simulated Raman and VROA Data for (S,S)-Tröger's Base This table is interactive. Users can sort columns and search for specific data.

| Wavenumber (cm⁻¹) | Raman Activity | VROA Activity | Vibrational Mode Description |

|---|---|---|---|

| 1140-1400 | High | Intense | Wagging and twisting motions of hydrogen atoms nih.gov |

| 1609 | Medium | Significant | C═C/C–C stretching of biphenyl groups in macrocycles acs.org |

| 1577 | Medium | Significant | C═C/C–C stretching of biphenyl groups in macrocycles acs.org |

| 1348 (1344) | Medium | - | Pure Tröger's base modes acs.org |

| 1244 (1238) | Medium | - | Pure Tröger's base modes acs.org |

| 1082 (1091) | Medium | - | Pure Tröger's base modes acs.org |

UV-Vis and Fluorescence Spectroscopy Simulations

Computational studies, primarily using time-dependent density functional theory (TD-DFT), have been instrumental in simulating and interpreting the UV-Vis and fluorescence spectra of Tröger's base and its derivatives. acs.orgresearchgate.net These simulations provide valuable insights into the electronic transitions that govern the photophysical properties of these molecules.

For Tröger's base derivatives bearing glycosyl moieties, the absorption maxima are observed experimentally and calculated to be around 275 nm. acs.org These absorptions are attributed to fully spin and symmetry-allowed electronic transitions. acs.org The primary fluorescence emission for these compounds is located at approximately 350 nm. acs.org

In the case of Tröger's base-based triangular macrocycles, TD-DFT calculations at the B3LYP/6-31G(d,p) level have been used to simulate the UV-Vis absorption and electronic circular dichroism (ECD) spectra. acs.org The simulations show that a shoulder at 325 nm in the main UV-Vis absorption band corresponds to the most intense ECD band. acs.org This is explained by an electronic transition characterized by a small electric transition dipole moment (ETDM) and a large magnetic transition dipole moment (MTDM). acs.org

For methano-bridged Tröger's base analogs, averaged UV-Vis absorption and ECD spectra have been calculated from multiple snapshots of molecular dynamics (MD) simulations. researchgate.net These calculations help to account for the conformational flexibility of the molecules and provide a more realistic representation of the experimental spectra. researchgate.net

The solvatochromic behavior of Tröger's base derivatives, such as those incorporating 4-amino-1,8-naphthalimide (B156640), has also been investigated through a combination of experimental spectroscopy and DFT calculations. tandfonline.comtandfonline.com These studies confirm that the fluorescence properties are highly dependent on the polarity of the solvent, a phenomenon attributed to an intramolecular charge-transfer (ICT) excited state. tandfonline.comtandfonline.com For instance, a highly fluorescent Tröger's base-derived benzoxazine, SA-tb, shows fluorescence emission maxima that shift from 520 nm in THF to 580 nm in DMF, demonstrating significant positive solvatochromism. acs.org

Table 2: Simulated and Experimental Photophysical Data for Selected Tröger's Base Derivatives This table is interactive. Users can sort columns and search for specific data.

| Compound | Method | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Findings |

|---|---|---|---|---|---|

| Glycosylated Tröger's Bases | Experimental & Calculated | Various | ~275 acs.org | ~350 acs.org | Main transitions are spin and symmetry-allowed. acs.org |

| (+)-(S,R,R)-3MC | Calculated (B3LYP/6-31G(d,p)) | Dichloromethane | ~325 (shoulder) acs.org | - | Corresponds to the most intense ECD band. acs.org |

| (RR)-1a (Methano-bridged analog) | Calculated (from MD) | - | - | - | Averaged spectra account for conformational flexibility. researchgate.net |

| TBNap | Experimental & DFT | Various | 345-348, 385-391 tandfonline.com | - | Positive solvatochromism due to ICT state. tandfonline.comtandfonline.com |

| SA-tb | Experimental | THF | - | 520 acs.org | Significant positive solvatochromism. acs.org |

| SA-tb | Experimental | DMF | - | 580 acs.org | Significant positive solvatochromism. acs.org |

| Naphthalimide-derived Tröger's Base | Experimental | Cyclohexane | - | ~440 researchgate.net | High quantum yield in non-polar solvents. researchgate.net |

Applications in Supramolecular Chemistry and Molecular Recognition

Tröger's Base as a Molecular Cleft and Receptor

The distinct V-shaped cavity of the Tröger's base framework allows it to function as a molecular cleft, capable of binding other molecules. lu.seacs.org This has led to its extensive use as a molecular receptor in host-guest chemistry and for studying the subtle forces that govern molecular interactions. researchgate.netlu.se The rigid structure ensures that functional groups appended to the aromatic rings are held in a predefined orientation, creating a specific binding pocket. acs.org

Host-Guest Chemistry

The ability of Tröger's base derivatives to act as hosts for various guest molecules is a cornerstone of their application in supramolecular chemistry. By strategically placing recognition sites on the Tröger's base scaffold, scientists have designed receptors for a range of guests, including dicarboxylic acids, adenine, and biotin. researchgate.netnih.gov For instance, flexible Tröger's base ditopic receptors incorporating monoaza crown ethers have been synthesized to study the complexation of bisammonium ions. rsc.org These studies, combining experimental techniques like ¹H NMR spectroscopy with theoretical calculations, have provided deep insights into the nature of host-guest interactions. rsc.org

A notable example involves the use of thiourea-functionalized Tröger's base receptors for anion recognition. acs.org These receptors have demonstrated the ability to bind anions such as acetate (B1210297) and dihydrogen phosphate, with one derivative acting as a colorimetric sensor for fluoride (B91410) ions. acs.org The binding events can be monitored through changes in the absorption spectrum, highlighting the practical application of these host-guest systems. acs.org

Molecular Recognition Studies

Tröger's base has proven to be an invaluable tool in the field of molecular recognition, which is fundamental to many biological processes. lu.se Its rigid framework allows for the precise positioning of functional groups, enabling the study of specific intermolecular interactions. researchgate.netnih.gov For example, Tröger's base derivatives have been employed as synthetic receptors to recognize biologically relevant molecules. nih.gov Glycoconjugates of Tröger's base, where sugar moieties are attached, have been shown to interact with proteins like bovine serum albumin (BSA). nih.gov These studies reveal that the glycosyl and triazole moieties enhance the affinity of the Tröger's base scaffold for the protein. nih.gov

Furthermore, the chiral nature of Tröger's base has been exploited in enantioselective recognition. rhhz.net Chiral molecular clips based on the Tröger's base unit have been synthesized and show potential for distinguishing between enantiomers. rhhz.net The unique concave surface defined by the Tröger's base and appended triptycene (B166850) units creates a chiral environment conducive to selective binding. rhhz.net

Quantification of Weak Intermolecular Interactions (e.g., CH-π, Head-Tail)

A seminal application of Tröger's base is its use in molecular torsion balances to quantify weak intermolecular interactions. nih.gov These interactions, such as CH-π and edge-to-face aromatic interactions, are crucial in phenomena like protein folding. lu.senih.gov The rigid V-shape of the Tröger's base forces attached groups into close proximity, allowing for the measurement of the subtle energetic effects of their interactions. By analyzing the conformational preferences of these "molecular balances," researchers can derive quantitative data on the strength of these weak forces. nih.gov This approach has been instrumental in understanding the fundamental principles that govern molecular self-assembly and recognition. nih.gov

Design and Synthesis of Tröger's Base-Based Supramolecular Assemblies

The utility of Tröger's base extends beyond its role as a simple receptor. Its rigid and directional nature makes it an ideal building block for the construction of larger, well-defined supramolecular assemblies. rhhz.net These range from simple oligomers to complex macrocyclic structures. frontiersin.org

Oligomers (Dimers, Tetramers, Octamers)

The synthesis of oligomers based on the Tröger's base unit has been an area of active research. These structures can be formed by linking multiple Tröger's base units together. For example, dimeric macrocycles have been synthesized and their self-sorting behaviors have been studied. frontiersin.org These studies have revealed interesting heterochiral and homochiral self-sorting phenomena between the chiral Tröger's base units of neighboring molecules in the solid state. frontiersin.org The formation of such ordered assemblies is driven by intermolecular interactions like π-π stacking. frontiersin.org

Macrocycles (e.g., Trögerophanes)

A particularly interesting class of Tröger's base-based supramolecular assemblies is the "Trögerophanes." These are macrocyclic compounds where two aromatic rings are bridged by two Tröger's base units. The synthesis of these molecules has been reported, and their properties and potential applications continue to be explored. acs.orggoogle.comacs.org

More complex macrocycles, such as Tröger's base-based nih.govarenes, have also been successfully synthesized. rsc.org These triangular macrocycles, incorporating three Tröger's base subunits, possess a nanoscale cavity and exhibit interesting chirality-dependent packing in the solid state. researchgate.netnih.gov The synthesis of such large, strained macrocycles highlights the versatility of the Tröger's base unit in constructing intricate molecular architectures. researchgate.net These macrocycles show promise for applications such as selective absorption, with some demonstrating high efficiency in iodine adsorption. rsc.org

Heptakis Tröger's Base Analogues

A significant endeavor in the application of Tröger's base as a supramolecular building block is the synthesis of linearly fused oligo-Tröger's bases, with a particular focus on heptakis-Tröger's base analogues. lu.selu.se Research, notably by the Wärnmark group, has explored extensive multi-step synthetic routes to connect seven Tröger's base units in a linear fashion. lu.selu.se

The goal of these complex syntheses is to create large, well-defined molecular structures that can adopt either a zigzag or a tubular conformation. lu.selu.se One ambitious target is a C-shaped heptamer that could function as a molecular container, capable of encapsulating guest molecules, such as drugs, within its cavity. lu.se This would protect the cargo and allow for safe transport through biological systems. lu.se The synthetic strategy involves preparing functionalized Tröger's base monomers that can be condensed. lu.selu.se For example, a nine-step route has been utilized to produce a linear fused tris-Tröger's base analogue, which serves as a crucial intermediate on the path to the full heptakis structure. lu.se The process involves the creation and separation of diastereomers, which provides different pathways for the final condensation into the seven-membered chain. lu.se

Cuboid Stacking Crystal Materials

In the realm of crystal engineering, Tröger's base derivatives have been used to construct novel porous materials with unique architectures. nih.gov A notable example is the creation of a cuboid-stacking crystal material through a strategy of chiral self-discrimination. nih.govresearchgate.net

This material is built from a chiral macrocycle, designated TBBP, which is synthesized from a Tröger's base (TB) unit and a benzophenone (B1666685) (BP) unit. nih.govresearchgate.net The inherent chirality and shape of the TBBP macrocycle guide its self-assembly into a well-defined, cuboid-like structure. nih.gov A key feature of this design is that the cuboid structure is transformable, reacting to external stimuli. nih.govresearchgate.net When exposed to iodine vapor, the material demonstrates a remarkable iodine adsorption capacity, reaching up to 3.43 g g⁻¹. nih.govresearchgate.net This high uptake is attributed to favorable interactions between the iodine molecules and the cuboid structure. nih.gov The transformation of the crystal stacking upon iodine exposure has been studied using single-crystal and powder X-ray diffraction, highlighting its potential as a dynamic crystalline material for adsorption and storage applications. nih.govresearchgate.net

Interactions with Biomolecules

The distinct three-dimensional and chiral nature of Tröger's base and its derivatives has prompted significant research into their interactions with biological macromolecules, including DNA and proteins. nih.govresearchgate.net These studies are fundamental to developing new molecular probes and therapeutic agents.

DNA Binding Studies

Tröger's base derivatives have been extensively studied as DNA binding agents due to their ability to interact with the double helix via multiple modes. sysrevpharm.org Their V-shaped structure can act as a scaffold to present other DNA-binding moieties, such as proflavine (B1679165), phenanthroline, or naphthalimide, in a specific spatial arrangement. scielo.bracs.org

Research has shown that these compounds can bind to DNA through two primary mechanisms: intercalation, where a part of the molecule inserts between the base pairs of the DNA, and groove binding, where the molecule fits into the minor or major groove of the helix. scielo.brrsc.org Molecular dynamics simulations and spectroscopic studies have suggested that for some derivatives, a mixed-mode interaction occurs, where one part of the molecule intercalates while another portion settles in a groove. scielo.brrsc.orgresearchgate.net

A crucial aspect of this interaction is its enantioselectivity. scielo.br The levorotatory (–) enantiomers, which have a right-handed twist, generally show a significantly higher binding affinity for the right-handed B-DNA helix compared to their dextrorotatory (+) counterparts. acs.orgresearchgate.net For example, studies with a proflavine-derived Tröger's base demonstrated that the (–)-isomer recognizes specific DNA sequences containing both A·T and G·C base pairs, such as 5'-GTT·AAC and 5'-ATGA·TCAT, whereas the (+)-isomer interacts weakly and non-selectively. nih.gov Similarly, cationic 4-amino-1,8-naphthalimide-based Tröger's bases show preferential binding of the (–)-enantiomer to AT-rich sequences in the DNA grooves. acs.org In some cases, the Tröger's base derivative itself does not bind to DNA, but its metal complexes do, indicating that the base can act as a ligand to create DNA-interactive metallodrugs. nih.gov

| Tröger's Base Derivative | Binding Mode | Selectivity | Binding Affinity (K) / Constant | Reference |

|---|---|---|---|---|

| Proflavine-substituted | Intercalation and Minor Groove Binding (Mixed) | Enantiospecific: (–)-isomer binds selectively to 5'-GTT·AAC and 5'-ATGA·TCAT | Not specified | scielo.brnih.gov |

| Phenanthroline-substituted | Intercalation and Minor Groove Binding | Enantiospecific: (–)-isomer has higher affinity | Not specified | scielo.brresearchgate.net |

| Cationic bis-naphthalimide | Groove Binding | Enantiospecific: (–) > (±) > (+); Prefers AT-rich sequences | ~ 106 M–1 | acs.org |

| Bis-hydrazone metallocomplexes (e.g., with Cu2+, Fe3+) | Intercalation (as metallocomplex) | Not specified | Interaction confirmed, affinity not quantified | nih.gov |

Protein Association Studies (e.g., Bovine Serum Albumin)

The interaction of Tröger's base derivatives with proteins, particularly serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a key area of study for understanding the pharmacokinetic properties of these compounds. nih.govrsc.org BSA is often used as a model protein due to its structural similarity to HSA. researchgate.net

Studies have demonstrated that various Tröger's base analogues bind to BSA with significant affinity. nih.govscilit.com The binding events are often studied using fluorescence spectroscopy, as the intrinsic fluorescence of tryptophan residues in the protein is quenched upon complex formation. nih.govrsc.orgacs.org For glycoconjugate derivatives of Tröger's base, a static quenching mechanism was observed, indicating the formation of a stable ground-state complex between the Tröger's base derivative and BSA. nih.govacs.org The presence of glycosyl and triazole moieties was found to enhance the binding affinity. nih.govacs.org

In another study, p-cymene-Ru(II) organometallic conjugates built on naphthalimide-Tröger's base scaffolds also showed strong binding to both BSA and HSA. rsc.orgscilit.com The interactions are thought to be driven by a combination of forces, including hydrophobic interactions within the protein's binding sites (Sudlow sites I & II), π–π stacking between the naphthalimide unit and aromatic amino acid residues, and hydrogen bonding involving the Tröger's base nitrogen atoms. rsc.org

| Tröger's Base Derivative | Target Protein | Binding/Association Constant (Ka) | Quenching Constant (KSV) | Reference |

|---|---|---|---|---|

| Glycoconjugate 4a | BSA | > 105 L·mol–1 | Not specified | acs.org |

| Glycoconjugate 4b | BSA | > 105 L·mol–1 | Not specified | acs.org |

| p-Cymene-Ru(II) conjugate (TB-Ru-1) | BSA | 104 to 105 M–1 (range for series) | 7.97 × 104 M–1 | rsc.orgscilit.com |

| p-Cymene-Ru(II) conjugate (TB-Ru-2) | BSA | 104 to 105 M–1 (range for series) | 1.26 × 105 M–1 | rsc.orgscilit.com |

| p-Cymene-Ru(II) conjugate (TB-Ru-3) | BSA | 104 to 105 M–1 (range for series) | 1.03 × 105 M–1 | rsc.orgscilit.com |

Catalysis and Ligand Design

Tröger's Base as a Chiral Catalyst

Tröger's base and its derivatives have garnered significant attention for their roles in various catalytic applications. acs.orgnih.govresearchgate.net The inherent chirality and the rigid conformational structure are key to its function in promoting stereoselective transformations. researchgate.netlu.se

The nitrogen atoms in the Tröger's base skeleton possess lone pairs of electrons, allowing them to function as Lewis bases. acs.orgnih.gov This property has been exploited in organic synthesis. For instance, some Tröger's bases have been synthesized from substituted anilines and paraformaldehyde in the presence of a Lewis acid catalyst like anhydrous AlCl3 through an electrophilic substitution reaction. researchgate.net The basicity of these sites can be tuned by modifying the aromatic rings or the bridging unit, influencing their catalytic activity. acs.orgnih.gov

The primary catalytic interest in Tröger's base lies in its application in asymmetric catalysis, where its chiral nature is pivotal. researchgate.netresearchgate.net Enantiopure Tröger's base and its analogues have been successfully employed to induce chirality in a variety of chemical reactions. researchgate.netfigshare.com The rigid V-shaped cleft creates a defined chiral environment that can effectively discriminate between different transition states, leading to the preferential formation of one enantiomer of the product. acs.orgnih.gov However, the configurational instability of enantiopure Tröger's base under acidic conditions can limit its broader application. acs.orgnih.gov To address this, more stable analogues have been developed. acs.orgnih.gov

Tröger's base derivatives have emerged as effective organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. sioc-journal.cn Their utility has been demonstrated in various transformations, including multicomponent reactions. sioc-journal.cn For example, Schiff base catalysts derived from Tröger's base-NH2 have been used to promote the synthesis of complex heterocyclic compounds like 5-(1H-imidazol-2-ylthio)-2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives. sioc-journal.cn The development of such catalysts expands the scope of organocatalysis and offers potential for the creation of new drugs. sioc-journal.cn Furthermore, microporous polymer networks assembled from triamino-triptycene monomers using a polymerization reaction based on the formation of Tröger's base have been shown to act as efficient heterogeneous basic catalysts. rsc.org

Tröger's base has been incorporated into polymeric structures to create heterogeneous catalysts. acs.orgnih.gov These materials combine the catalytic activity of the Tröger's base unit with the practical advantages of a solid-phase catalyst, such as easy separation and reusability. acs.orgnih.gov A notable application is in the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction. acs.orgresearchgate.net

Polymers of intrinsic microporosity (PIMs) containing Tröger's base units (TB-PIMs) have been synthesized and utilized as catalysts for the Knoevenagel condensation between benzaldehydes and malononitrile. acs.orgnih.govresearchgate.net The inherent basicity of the Tröger's base sites drives the reaction, and the microporous nature of the polymer allows for the diffusion of substrates to the active sites. acs.orgresearchgate.net By tuning the polymer structure, the pore size and accessibility of the catalytic sites can be controlled, leading to enhanced catalytic efficiency. acs.orgresearchgate.net For instance, incorporating nitrogen-containing groups like triazine and triphenylamine (B166846) into the polymer backbone has been shown to enhance the basicity and, consequently, the catalytic activity in the Knoevenagel condensation. researchgate.netswan.ac.ukswan.ac.uk These heterogeneous catalysts have demonstrated superior performance compared to the homogeneous Tröger's base catalyst in some cases. rsc.org

Table 1: Research Findings on Tröger's Base in Heterogeneous Catalysis

| Catalyst System | Reaction | Key Findings |

|---|---|---|

| Tröger's base network polymers of intrinsic microporosity (TB-PIMs) | Knoevenagel condensation of benzaldehydes and malononitrile | The basicity of Tröger's base sites catalyzes the reaction. The tunable pore size of the polymer enhances substrate accessibility and improves conversion rates. acs.orgnih.gov |

| Nitrogen-enriched TB-PIMs (incorporating triazine and triphenylamine) | Knoevenagel condensation of benzaldehydes and various methylene (B1212753) species | Enhanced basicity of the polymer repeat units leads to significant improvement in reaction rates, with some reactions reaching completion with only a 1% molar ratio of the catalyst. researchgate.netswan.ac.ukswan.ac.uk |

Organocatalysis

Tröger's Base in Coordination Chemistry and Ligand Precursors

Beyond its direct catalytic use, the Tröger's base scaffold serves as a versatile precursor for the design of complex ligands for coordination chemistry. wikipedia.org Its rigid structure and the presence of two nitrogen atoms provide well-defined coordination sites. wikipedia.org

A significant application of Tröger's base in ligand design is its use as a chiral linker to connect two porphyrin units. spectroscopyonline.comresearchgate.net Porphyrins and metalloporphyrins are planar, achiral molecules, but by linking them with a chiral Tröger's base unit, a chiral dimeric porphyrin receptor can be created. spectroscopyonline.com This approach generates large, chiral cavities with bimetallic binding sites, suitable for the recognition and binding of guest molecules. rsc.org

Table 2: Compound Names Mentioned in the Article | Compound Name | | --- | | Tröger's base | | Paraformaldehyde | | Anhydrous AlCl3 | | 5-(1H-imidazol-2-ylthio)-2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile | | Triamino-triptycene | | Benzaldehyde | | Malononitrile | | Triazine | | Triphenylamine | | Porphyrin | | Metalloporphyrin | | Spiro-Tröger's base | | Nickel(II) complexes of porphyrin-porphyrin Tröger's base | | Nickel(II) porphyrin-chlorin spiro-Tröger's base | | p-toluidine (B81030) | | Dimethoxymethane (B151124) (DMM) | | Trifluoroacetic acid (TFA) | | bis(p-nitrophenyl)ether | | bis(p-aminophenyl)ether | | 1,4,7,10-Tetraoxa15trögerophane | | N,N-Diphenacyl Phenhomazine | | N,N-Dicarboxymethyl Phenhomazine | | N,N`-Diethoxycarbonylmethyl Phenhomazine |

Luminescent Lanthanide(III) Complexes

The unique, rigid, and C2-symmetric V-shaped structure of Tröger's base has been exploited in the design of multipodal ligands for the sensitization of lanthanide(III) luminescence. nih.govresearchgate.net Researchers have successfully synthesized and characterized the first family of such ligands, which incorporate the Tröger's base framework as a central scaffold. nih.govresearchgate.net These ligands were created using various synthetic routes, including alkylation reactions, amide couplings, and Ugi multicomponent reactions. nih.govresearchgate.net

A key design feature of these ligands is the inclusion of carboxylate groups, which serve as the coordination sites for the lanthanide(III) ions. nih.govresearchgate.net The sensitization of the metal ion's luminescence is achieved through an "antenna effect," where the chromophoric organic ligand absorbs light and transfers the energy to the emissive lanthanide ion. In these systems, the sensitizing units are either the Tröger's base framework itself or attached benzamide (B126) moieties. nih.govresearchgate.net

Photophysical studies of the resulting complexes revealed that upon irradiation, they efficiently generate green luminescence characteristic of terbium(III) ions. nih.govresearchgate.net In contrast, the emission from europium(III) complexes was found to be negligible. nih.govresearchgate.net This selectivity highlights the specific energy level matching between the Tröger's base-derived ligands and the terbium(III) ion.

The geometry and substitution pattern of the ligands were found to be crucial in controlling the stoichiometry and the luminescence efficiency of the final complexes. nih.govresearchgate.net It has been proposed that the ligands and metal ions self-assemble into 2:2 or 2:4 metallosupramolecular structures. nih.govresearchgate.netresearchgate.net Further investigation showed that ligands with a para-substitution pattern are more effective at sensitizing Tb(III) luminescence compared to those with meta-substitution, leading to coordination compounds with a lower Tb(III)-to-ligand ratio. nih.govresearchgate.net

Table 1: Photophysical Properties of Tb(III) Complexes with Tröger's Base-Derived Ligands

| Ligand | Proposed Stoichiometry (Tb:Ligand) | Key Finding |

|---|---|---|

| Ligand 1 (para-substituted) | 2:4 | Efficiently sensitizes green Tb(III) luminescence. nih.govresearchgate.netresearchgate.net |

| Ligand 2 (para-substituted) | 2:4 | Efficiently sensitizes green Tb(III) luminescence. nih.govresearchgate.netresearchgate.net |

| Ligand 3a (meta-substituted) | 2:4 | Less efficient sensitization compared to para-substituted ligands. nih.govresearchgate.netresearchgate.net |

| Ligand 4a (para-substituted) | 2:2 | Forms a different stoichiometric complex. nih.govresearchgate.net |

Dinuclear Double-Stranded Helicates

The rigid, cleft-like geometry of Tröger's base makes it an excellent building block for constructing complex supramolecular architectures such as helicates. Helicates are coordination complexes in which one or more ligand strands wrap around two or more metal ions, creating a helical structure.

Researchers have synthesized a series of ligands based on the Tröger's base scaffold bearing metal-coordinating units like 2,2'-bipyridine (B1663995) and 2-pyridylmethanimine moieties. acs.orgacs.orgnih.gov These V-shaped ligands have been shown to undergo highly diastereoselective self-assembly upon coordination with tetrahedral metal ions like copper(I) and silver(I). acs.orgacs.orgnih.gov The process results in the formation of dinuclear, double-stranded helicates with a D2d symmetry. acs.orgacs.orgnih.gov A remarkable feature of this self-assembly is that the inherent chirality of the Tröger's base backbone dictates the configuration of the newly formed chiral metal centers. acs.org This stereochemical control persists even when the distance between the stereogenic nitrogen centers of the Tröger's base and the metal centers is significant. acs.org

In a related study, a new bis(salicylimine) ligand derived from a Tröger's base scaffold was synthesized in both racemic and enantiomerically pure forms. researchgate.netnih.gov Upon coordination to zinc(II) ions, this ligand also undergoes a highly diastereoselective self-assembly to form neutral, dinuclear, double-stranded helicates. researchgate.netnih.gov An interesting phenomenon known as "narcissistic self-sorting" was observed when the racemic version of the ligand was used. researchgate.netnih.gov This process led to the formation of a racemic pair of helicates, where each helical structure was composed of ligands of the same chirality. researchgate.netnih.gov

Table 2: Self-Assembly of Helicates from Tröger's Base Derivatives

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Finding |

|---|---|---|---|

| 2,2'-bipyridine & 2-pyridylmethanimine derivatives | Cu(I), Ag(I) | Dinuclear double-stranded D2d-symmetric helicates. acs.orgacs.orgnih.gov | Diastereoselective self-assembly controlled by the ligand's chirality. acs.org |

| Bis(salicylimine) derivative | Zn(II) | Neutral dinuclear double-stranded helicates. researchgate.netnih.gov | Narcissistic self-sorting occurs with racemic ligands. researchgate.netnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tröger's base |

| Europium(III) |

| Terbium(III) |

| Copper(I) |

| Silver(I) |

| Zinc(II) |

| 2,2'-bipyridine |

| 2-pyridylmethanimine |

| bis(salicylimine) |

| p-toluidine |

| formaldehyde (B43269) |

| dimethyl sulfoxide (B87167) (DMSO) |

| hexamethylene tetraamine (B13775644) (HMTA) |

| suberic acid |

| sebacic acid |

Advanced Materials Science Applications

Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a significant amount of interconnected free volume due to their rigid and contorted molecular structures, which prevents efficient chain packing. The incorporation of the rigid and non-planar Tröger's base unit into polymer chains is a highly effective strategy for creating PIMs. researchgate.netresearchgate.net This rigidity and the fused-ring structure of the Tröger's base linkage prohibit conformational freedom, leading to materials with high surface areas and microporosity. researchgate.net These properties make Tröger's base-containing PIMs promising candidates for applications in gas separation, CO2 capture, and energy storage.

Tröger's base-based PIMs have demonstrated significant potential in membrane-based gas separations due to their ability to simultaneously enhance gas permeability and selectivity. researchgate.netnih.gov The microporous structure created by the Tröger's base unit allows for the efficient passage of gas molecules, while the specific pore size distribution can differentiate between gases.

Research has shown that polyimides derived from Tröger's base (PIM-TB-PI) exhibit enhanced gas separation performance compared to other polyimide-based materials. researchgate.net For example, a polyimide synthesized from a tetramethyl-substituted Tröger's base diamine (4MTBDA) and pyromellitic dianhydride (PMDA) displayed gas permeability data that surpassed the 2008 Robeson upper bounds for important gas pairs like O₂/N₂, H₂/N₂, and H₂/CH₄. researchgate.net The introduction of methyl groups was shown to restrict rotation around the C-N imide bonds, further enhancing the polymer's rigidity and, consequently, its separation performance. researchgate.net

Another study reported on a series of polyamides incorporating a Tröger's base derivative, which showed high permselectivity for CO₂/CH₄ (up to 53.7) and O₂/N₂ (up to 7.52). researchgate.net The inherent basicity of the nitrogen atoms in the Tröger's base unit is thought to enhance the solubility of acidic gases like CO₂, contributing to high selectivity. researchgate.net

| Polymer/Membrane | Gas Pair | Permeability (Barrer) | Selectivity | Source |

| PIM-TB-PI (4MTBDA-PMDA) | O₂/N₂ | - | > Upper Bound (2008) | researchgate.net |

| PIM-TB-PI (4MTBDA-PMDA) | H₂/N₂ | - | > Upper Bound (2008) | researchgate.net |

| PIM-TB-PI (4MTBDA-PMDA) | H₂/CH₄ | - | > Upper Bound (2008) | researchgate.net |

| Tröger's base-bridged Polyamide | CO₂/CH₄ | - | up to 53.7 | researchgate.net |

| Tröger's base-bridged Polyamide | O₂/N₂ | - | up to 7.52 | researchgate.net |

| m-MTBPI | CO₂/CH₄ | - | Approaches Upper Bound (2018) | nih.gov |

| Bio-TBPI-1 & Bio-TBPI-2 | - | - | Exceeds Upper Bound (1991) | nih.gov |

| [Im-TB(o)-C₁₀][Tf₂N] | CO₂/CH₄ | - | 82.5 | acs.org |

Note: Permeability values are often context-dependent and not always reported in comparative tables.

The presence of nitrogen atoms and the microporous structure of Tröger's base-containing polymers make them effective materials for CO₂ capture. Several studies have investigated the CO₂ adsorption properties of these materials.

Covalent organic polymers incorporating Tröger's base functionalities have shown enhanced CO₂ capture capabilities. One such polymer, TB-COP-1, exhibited a CO₂ adsorption capacity of 5.2 mmol/g at 273 K and 1 bar. google.com Another variant, TB-COP-2, showed a capacity of 3.16 mmol/g at 298 K under the same pressure. google.com These materials also demonstrate high selectivity for CO₂ over N₂. google.com

| Material | Temperature (K) | Pressure (bar) | CO₂ Adsorption Capacity (mmol/g) | CO₂ Adsorption Capacity (wt%) | Source |

| TB-COP-1 | 273 | 1 | 5.2 | 22.86 | google.com |

| TB-COP-2 | 298 | 1 | 3.16 | 13.94 | google.com |

| TAPB(A1)-PIM | 195 | - | - | - | acs.org |

| TAPB(A1)-PIM | 273 | 1 | ~1.1 | ~4.9 | researchgate.netacs.org |

The high surface area and porous nature of Tröger's base-derived polymers, particularly covalent organic polymers (COPs) and PIMs, make them promising as electrode materials for supercapacitors. These materials can provide a large electrode-electrolyte interface for charge storage.

A covalent microporous organic polymer containing carbazole (B46965) and Tröger's base units (CzT-CMOP) has been synthesized and tested as a supercapacitor electrode material. researchgate.networdpress.com In a three-electrode setup with a 6 M KOH aqueous electrolyte, this material exhibited a specific capacitance of 240 F/g at a current density of 0.5 A/g. researchgate.networdpress.com It also demonstrated excellent cycling stability, retaining 97% of its initial capacitance after 2000 cycles. researchgate.networdpress.com The redox-active carbazole units contribute to the charge storage capacity of this polymer. researchgate.networdpress.com

Hierarchically structured carbon electrodes derived from the pyrolysis of intrinsically microporous Tröger's base polymers have also been investigated for high-performance supercapacitors. researchgate.net The porous structure of the precursor polymer is retained and enhanced in the resulting carbon material, leading to excellent electrochemical performance.

| Material | Electrolyte | Current Density (A/g) | Specific Capacitance (F/g) | Capacitance Retention | Cycling | Source |

| CzT-CMOP | 6 M KOH | 0.5 | 240 | 97% | 2000 cycles | researchgate.networdpress.com |

| Donor-acceptor 2D Polymer | - | 0.1 | 218 | 70% | 10,000 cycles | rsc.org |

| Metal-organic framework/polypyrrole | - | 1 mA/cm² | 284.3 | 100.7% | 40,000 cycles | nih.gov |

| Graphene acid | H₂SO₄ | 3 | - | 95.3% | 60,000 cycles | nih.gov |

CO2 Capture

Organic Electronic Devices

The rigid, V-shaped, and electron-rich nature of the Tröger's base scaffold has been utilized in the design of materials for organic electronic devices. Its unique three-dimensional structure can be beneficial in preventing intermolecular interactions that often lead to performance degradation in solid-state devices.

In the field of OLEDs, Tröger's base has been incorporated into both emissive materials and host materials. Its rigid, non-planar structure helps to create amorphous materials with high thermal stability, which is crucial for device longevity. researchgate.net The V-shaped scaffold can impede exciton-to-exciton interactions that lead to quenching of luminescence. researchgate.net

Tröger's base derivatives have been used to create Λ-shaped optoelectronic materials. rsc.org These materials can exhibit intense fluorescence in both solution and the solid state. For instance, a fluorene-based Tröger's base analogue has been used in OLEDs, demonstrating high efficiency, low turn-on voltage, and high brightness. nih.gov Furthermore, Tröger's base has been employed as a scaffold for thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.net

A white OLED was fabricated using a bThBODIPY derivative which is a Λ-shaped BODIPY dye based on Troeger's base, achieving a stable current efficiency with minimal efficiency roll-off. acs.org Another study on TADF/RTP OLED organic emitters based on concaved N-PAHs, which have a similar rigid structure, showed that the best performing device had a maximum external quantum efficiency of 12%. chemrxiv.org

| Material/Device | Application | Key Performance Metric | Value | Source |

| Fluorene-based TB analogue | OLED | Efficiency, Turn-on Voltage, Brightness | High, Low, High | nih.gov |

| bThBODIPY-based WOLED | White OLED | Current Efficiency | Stable over wide range | acs.org |